

2-Chloro-3-hydroxybenzamide chemical structure and properties

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

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An In-depth Technical Guide to **2-Chloro-3-hydroxybenzamide** for Drug Development Professionals

Foreword: The Strategic Value of Substituted Benzamides

In the landscape of modern medicinal chemistry, the benzamide moiety represents a privileged scaffold—a structural framework that consistently appears in a multitude of biologically active compounds. Its unique combination of a rigid aromatic ring and a flexible amide linker capable of forming critical hydrogen bonds allows for versatile interactions with a wide array of biological targets. The strategic functionalization of the phenyl ring is a cornerstone of rational drug design, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This guide focuses on a specific, high-potential derivative: **2-Chloro-3-hydroxybenzamide**. The ortho-chloro and meta-hydroxyl substitution pattern creates a unique chemical environment, offering distinct reactivity and interaction capabilities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development

professionals, providing in-depth insights into its structure, properties, synthesis, and potential applications, grounded in authoritative scientific principles.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research and development.

- IUPAC Name: **2-Chloro-3-hydroxybenzamide**
- Molecular Formula: $C_7H_6ClNO_2$
- Molecular Weight: 171.58 g/mol
- CAS Number: While a specific CAS number for **2-Chloro-3-hydroxybenzamide** is not prominently indexed in major databases, its precursors and related isomers are well-documented. Researchers synthesizing this compound would typically characterize it and report it as a novel substance.

Structural Analysis

The molecule's structure is defined by a central benzene ring with three key functional groups:

- Carboxamide Group (-CONH₂): Located at position 1, this group is a potent hydrogen bond donor and acceptor, crucial for target binding.
- Chloro Group (-Cl): At the ortho-position (C2), this electron-withdrawing group influences the acidity of the adjacent phenolic proton and the overall electronic distribution of the ring. Its steric bulk can also dictate conformational preferences.
- Hydroxyl Group (-OH): At the meta-position (C3), this phenolic group is a key hydrogen bond donor and can be a site for further chemical modification (e.g., etherification) to modulate properties like solubility or metabolic stability.

Chemical structure of **2-Chloro-3-hydroxybenzamide**.

Section 2: Physicochemical Properties

The physicochemical profile of a compound is a critical determinant of its "drug-likeness," influencing everything from synthetic workup to in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Property	Value (Experimental or Predicted)	Causality & Implication
Melting Point	Predicted: >200 °C	High melting point is expected due to strong intermolecular hydrogen bonding from the amide and hydroxyl groups, leading to a stable crystal lattice.
Boiling Point	Predicted: ~355 °C	The high boiling point reflects the energy required to overcome strong intermolecular forces.
Water Solubility	Predicted: Sparingly Soluble	While the amide and hydroxyl groups can hydrogen bond with water, the overall aromatic and chlorinated structure limits aqueous solubility. Solubility is expected to be pH-dependent.
pKa	Predicted: ~8-9 (Phenolic OH)	The electron-withdrawing chloro group will increase the acidity (lower the pKa) of the phenolic hydroxyl compared to phenol itself. This is critical for predicting ionization state at physiological pH.
LogP	Predicted: ~1.7-2.0	This value suggests moderate lipophilicity, indicating a good balance for potential membrane permeability without excessive partitioning into fatty tissues.

Note: The values above are primarily based on computational predictions for the specific isomeric structure and should be confirmed by empirical analysis.

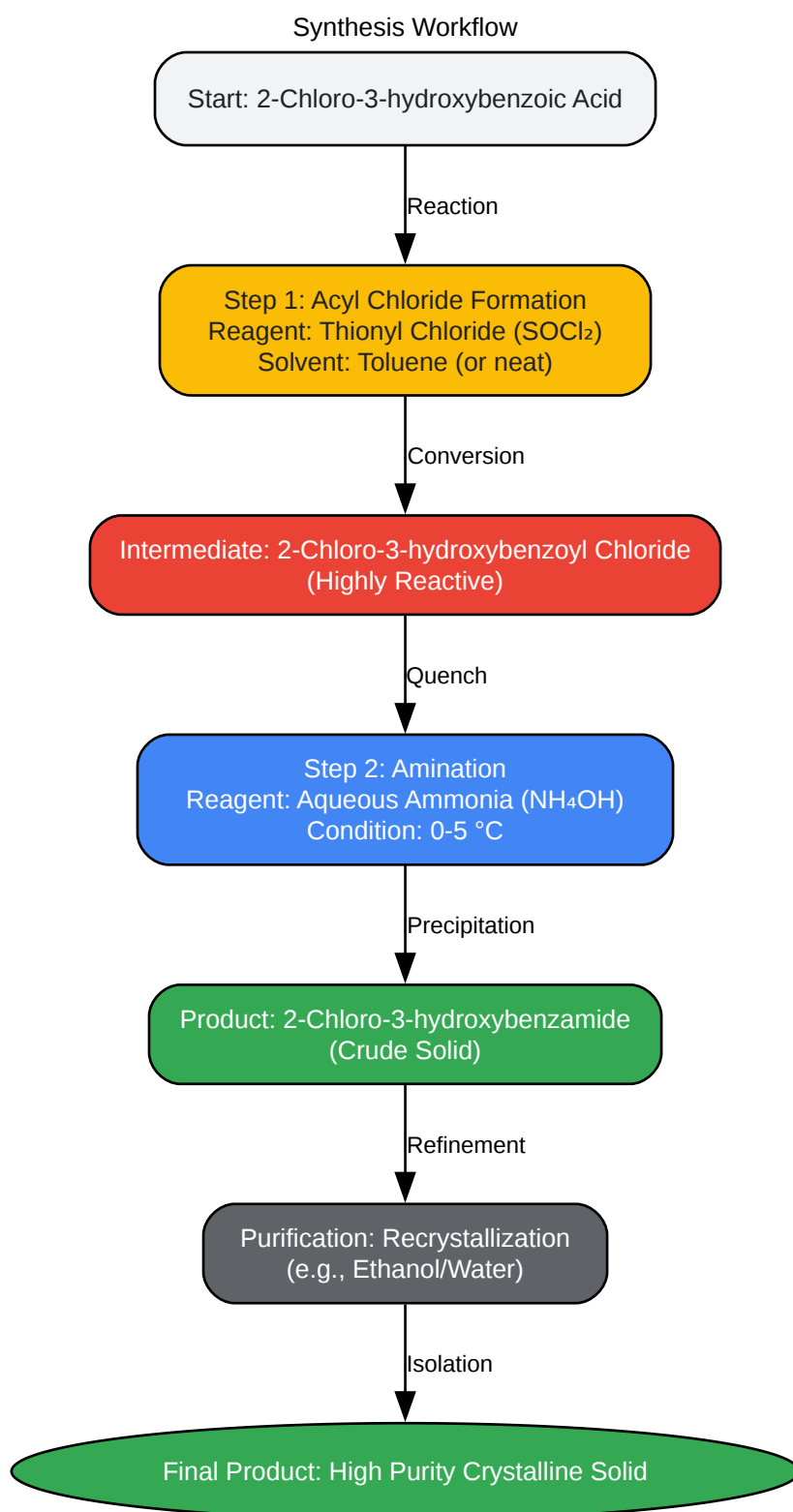
Section 3: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for supplying material for screening and development. The following protocol outlines a logical and field-proven approach.

Recommended Synthetic Protocol: Amidation of 2-Chloro-3-hydroxybenzoic Acid

This two-step, one-pot procedure is efficient for converting the parent carboxylic acid to the primary amide.

Workflow Diagram:



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A logical workflow for the synthesis of **2-Chloro-3-hydroxybenzamide**.

Step-by-Step Methodology:

- **Precursor Synthesis:** The starting material, 2-chloro-3-hydroxybenzoic acid, can be synthesized by the chlorination of 3-hydroxybenzoic acid.^[1] This reaction requires careful temperature control to achieve the desired regioselectivity.^[1]
- **Acid Chloride Formation:** To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-chloro-3-hydroxybenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂) (1.5-2.0 eq) either neat or in a high-boiling inert solvent like toluene.
 - **Expertise & Experience:** Using a slight excess of thionyl chloride ensures complete conversion of the less reactive carboxylic acid to the highly electrophilic acyl chloride. The reaction is typically refluxed for 2-4 hours. Progress can be monitored by the cessation of HCl and SO₂ gas evolution.
- **Removal of Excess Reagent:** After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). This step is critical to prevent hazardous quenching and side reactions in the next step.
- **Amination:** Re-dissolve the crude acyl chloride intermediate in an anhydrous aprotic solvent (e.g., THF, Dichloromethane). In a separate flask, prepare a concentrated solution of aqueous ammonia (NH₄OH) and cool it to 0 °C in an ice bath.
- **Controlled Addition:** Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. Maintain the temperature below 10 °C throughout the addition.
 - **Trustworthiness (Self-Validation):** This exothermic reaction's temperature must be controlled. Poor control can lead to hydrolysis of the acyl chloride back to the starting material or other side reactions, reducing yield and purity. A successful reaction is typically marked by the immediate precipitation of the white amide product.
- **Workup and Purification:** After the addition is complete, allow the mixture to stir for an additional 30 minutes. Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water to remove ammonium salts. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. Purity should be confirmed by melting point analysis and spectroscopy.

Anticipated Spectroscopic Profile

- Infrared (IR) Spectroscopy: The IR spectrum provides a rapid confirmation of the key functional groups. Expected characteristic absorptions include:
 - $\sim 3400\text{-}3100\text{ cm}^{-1}$: A broad O-H stretch from the phenol and two sharp N-H stretch peaks from the primary amide.[2][3]
 - $\sim 1650\text{ cm}^{-1}$: A strong C=O stretch (Amide I band).[3]
 - $\sim 1600\text{ cm}^{-1}$: A sharp N-H bend (Amide II band).[4]
 - $\sim 1300\text{-}1200\text{ cm}^{-1}$: A C-O stretch from the phenol.[2]
- ^1H NMR Spectroscopy: The proton NMR spectrum will confirm the substitution pattern. In a solvent like DMSO- d_6 , the expected signals would be:
 - A singlet for the phenolic -OH proton.
 - Two distinct singlets (broad) for the two -NH₂ protons.
 - Three aromatic protons in the 7-8 ppm region, with splitting patterns (doublets, triplets) consistent with their coupling relationships.
- Mass Spectrometry (MS): Electron ionization MS would show a molecular ion (M^+) peak and a characteristic $M+2$ peak at approximately one-third the intensity of the M^+ peak, which is the definitive isotopic signature of a monochlorinated compound.

Section 4: Potential Applications in Drug Discovery

While **2-Chloro-3-hydroxybenzamide** is not an established drug, its structural motifs are present in many pharmacologically active agents. It serves as an excellent starting point for library synthesis and hit-to-lead campaigns.

- Antibacterial Agents: Salicylanilides (a related class) are known for their antibacterial properties.[5][6] The specific substitution pattern of this compound could be explored for activity against resistant bacterial strains like MRSA.

- Enzyme Inhibitors: The hydrogen-bonding capabilities of the amide and hydroxyl groups make it a candidate for targeting enzyme active sites, such as kinases or proteases.
- CNS Agents: The benzamide scaffold is a core component of many central nervous system (CNS) drugs, including antipsychotics and antiemetics.

Section 5: Safety and Handling

Based on data for structurally related compounds such as chloro-hydroxy benzaldehydes and other benzamides, **2-Chloro-3-hydroxybenzamide** should be handled with appropriate care.

[7][8][9]

- Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system.[9] [10][11] May be harmful if swallowed.[12]
- Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8] Use a dust mask or handle in a fume hood to avoid inhaling particulate matter.[9]
- Handling: Use in a well-ventilated area.[7][8] Avoid formation of dust.[10] Wash hands thoroughly after handling.[7][9]
- Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly sealed to prevent moisture absorption.[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][12]

Section 6: Conclusion and Future Outlook

2-Chloro-3-hydroxybenzamide is more than a simple chemical; it is a strategic building block for innovation in drug discovery. Its defined three-dimensional structure, combined with versatile functional groups, provides a robust starting point for developing novel therapeutics. The synthetic route is straightforward, allowing for the generation of derivatives to probe structure-activity relationships (SAR). This guide has provided the foundational knowledge required to leverage this scaffold, from its synthesis and characterization to its potential

biological applications and safe handling. The next step lies with the ingenuity of researchers to transform this potential into tangible therapeutic solutions.

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